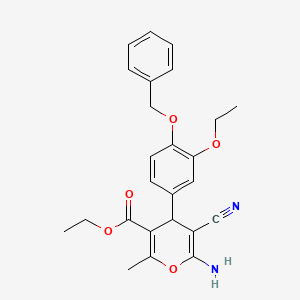
Ethyl 6-amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, an amino group, a cyano group, and various aromatic and aliphatic substituents. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves a multi-step reaction sequence. One common method involves the four-component reaction of hydrazine hydrate, ethyl acetoacetate, aryl aldehyde, and malononitrile in the presence of a catalytic amount of titanium dioxide nano-sized particles . This method is efficient, offering high yields and short reaction times under ambient conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free conditions and the use of recyclable catalysts, are often applied to scale up the synthesis of similar compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 6-amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in drug development and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or antiviral agent.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 6-amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its effects are likely mediated through interactions with proteins involved in inflammatory or viral processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-[2-(benzyloxy)-1-naphthyl]-3-ethyl-1-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide
Uniqueness
Ethyl 6-amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C25H26N2O5 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-4-(3-ethoxy-4-phenylmethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C25H26N2O5/c1-4-29-21-13-18(11-12-20(21)31-15-17-9-7-6-8-10-17)23-19(14-26)24(27)32-16(3)22(23)25(28)30-5-2/h6-13,23H,4-5,15,27H2,1-3H3 |
InChI Key |
JECXWIQNLBRHAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC(=C2C(=O)OCC)C)N)C#N)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B11771217.png)

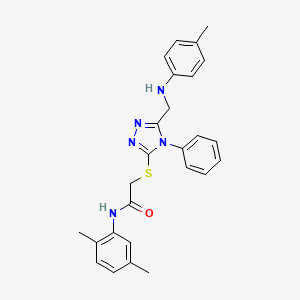
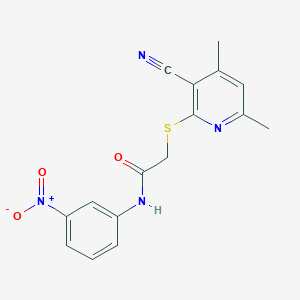
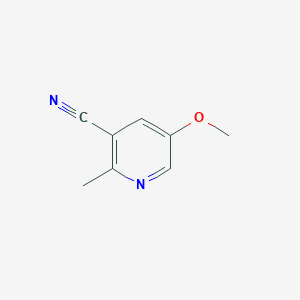
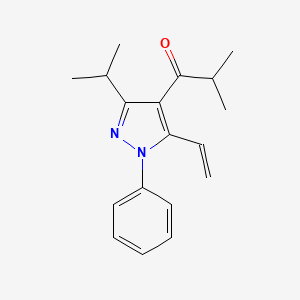
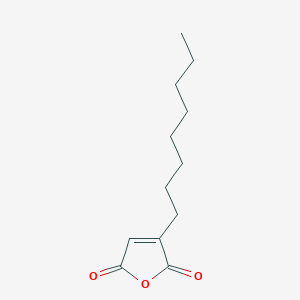
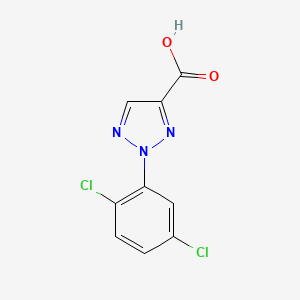


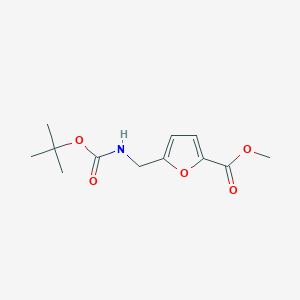
![N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramide](/img/structure/B11771291.png)
